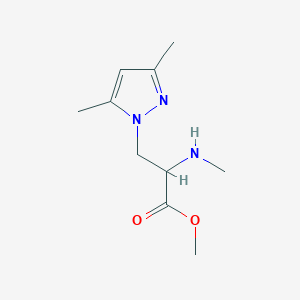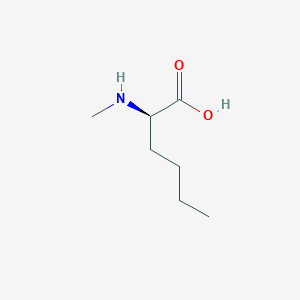
N-methyl-D-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-D-norleucine is an amino acid derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. Structurally, it is a modified form of norleucine, where a methyl group is attached to the nitrogen atom. This modification imparts distinct characteristics to the compound, making it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-D-norleucine typically involves the methylation of D-norleucine. One common method is the reductive amination of D-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium under mild conditions to ensure the selective formation of the N-methylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: N-methyl-D-norleucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-alkyl or N-aryl derivatives.
科学的研究の応用
N-methyl-D-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function, particularly in the context of amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its use as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of N-methyl-D-norleucine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in amino acid transport and metabolism. The compound can influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
類似化合物との比較
N-methyl-D-norleucine can be compared with other similar compounds such as:
Norleucine: An isomer of leucine with similar biochemical properties but lacking the methyl group on the nitrogen.
Norvaline: Another amino acid derivative with a similar structure but differing in the length of the carbon chain.
Leucine: A branched-chain amino acid that plays a crucial role in protein synthesis and metabolism.
Uniqueness: The presence of the methyl group on the nitrogen atom in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, distinguishing it from its analogs and making it a valuable compound for various research applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2R)-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 |
InChIキー |
FPDYKABXINADKS-ZCFIWIBFSA-N |
異性体SMILES |
CCCC[C@H](C(=O)O)NC |
正規SMILES |
CCCCC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)


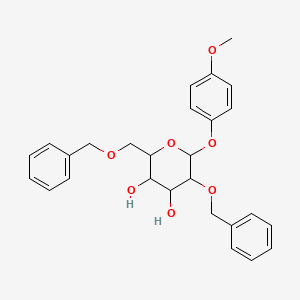
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
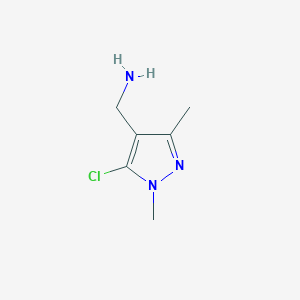

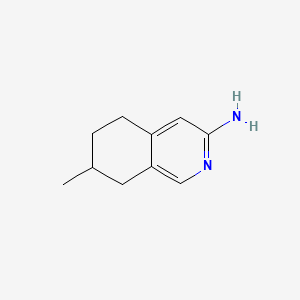

![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
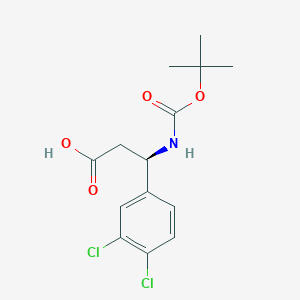
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
